1-甲基-1H-1,2,3-三唑-1-乙酸酯

描述

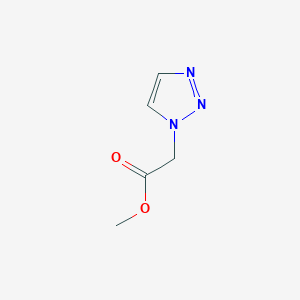

“Methyl 1H-1,2,3-triazol-1-ylacetate” is a chemical compound that belongs to the class of 1,2,3-triazoles . Triazoles are notable for their therapeutic importance and are linked with amine and ester groups . They are stable against metabolic degradation, can engage in hydrogen bonding, and are involved in dipole-dipole and π-stacking interactions . These unique features contribute to their enhanced biocompatibility .

Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids, such as “Methyl 1H-1,2,3-triazol-1-ylacetate”, involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction occurs between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The synthesized triazoles are then thoroughly characterized using different spectral techniques .Molecular Structure Analysis

The molecular structure of “Methyl 1H-1,2,3-triazol-1-ylacetate” is characterized by the presence of a 1,2,3-triazole ring, which is a five-membered ring consisting of two carbon atoms and three nitrogen atoms . This structure is known for its stability and ability to engage in various types of interactions, contributing to its wide range of applications .Chemical Reactions Analysis

The chemical reactions involving “Methyl 1H-1,2,3-triazol-1-ylacetate” primarily involve the 1,2,3-triazole ring. One notable reaction is the Cu (I) catalyzed [3+2] dipolar cycloaddition, which is used in the synthesis of 1,2,3-triazole hybrids . This reaction is regioselective, yielding 1,4-disubstituted-1,2,3-triazoles .Physical And Chemical Properties Analysis

“Methyl 1H-1,2,3-triazol-1-ylacetate” is a white to yellow solid at room temperature . Its molecular weight is 191.19 .科学研究应用

药物发现

1,2,3-三唑在药物发现中有着广泛的应用 . 它们是必需的构建模块的一部分,如氨基酸、核苷酸等 . 市场上有很多以1,2,3-三唑为核心的著名药物,如抗惊厥药鲁非酰胺、广谱头孢菌素类抗生素头孢曲嗪、抗癌药羧酰胺三唑和β-内酰胺类抗生素他唑巴坦 .

有机合成

1,2,3-三唑是最重要的含氮五元杂环之一,在有机合成中有着广泛的应用 . 它们具有很高的化学稳定性,通常对酸性或碱性水解以及氧化和还原条件不敏感,即使在高温下也是如此 .

高分子化学

1,2,3-三唑在高分子化学中得到广泛应用 . 它们已作为合成中间体应用于许多工业应用中,如农药的生产 .

超分子化学

1,2,3-三唑在超分子化学中起着重要作用 . 它们具有很强的偶极矩和氢键形成能力 .

生物缀合

1,2,3-三唑已用于生物缀合策略 . 它们已应用于开发用于临床诊断分析的生物传感器 .

化学生物学

1,2,3-三唑在化学生物学中有着应用 . 它们已被用于合成对抗耐甲氧西林金黄色葡萄球菌和耐万古霉素肠球菌的活性化合物 .

荧光成像

1,2,3-三唑已用于荧光成像 . 它们已被用作荧光探针 .

材料科学

安全和危害

The safety information for “Methyl 1H-1,2,3-triazol-1-ylacetate” indicates that it has a hazard statement of H302, which means it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .

属性

IUPAC Name |

methyl 2-(triazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5(9)4-8-3-2-6-7-8/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFPKOHATFOSKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=CN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-cinnamamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2366458.png)

![3-(furan-2-ylmethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2366459.png)

![5,6-Dichloro-1-[(4-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)benzimidazole](/img/structure/B2366461.png)

![N-[3-chloro-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide](/img/structure/B2366463.png)

![2-{[3-(3-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-[4-(methylthio)benzyl]acetamide](/img/structure/B2366466.png)

![1-[2-(2-Methoxyphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2366470.png)

![(Z)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2366473.png)

![N-(2,6-Difluorophenyl)-3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2366476.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2366480.png)